3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1795449-58-9
VCID: VC6291352
InChI: InChI=1S/C22H22N2O4S/c25-20-15-29-22(27)24(20)18-9-11-23(12-10-18)21(26)17-7-4-8-19(13-17)28-14-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2
SMILES: C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C22H22N2O4S
Molecular Weight: 410.49

3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

CAS No.: 1795449-58-9

Cat. No.: VC6291352

Molecular Formula: C22H22N2O4S

Molecular Weight: 410.49

* For research use only. Not for human or veterinary use.

3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione - 1795449-58-9

Specification

CAS No. 1795449-58-9
Molecular Formula C22H22N2O4S
Molecular Weight 410.49
IUPAC Name 3-[1-(3-phenylmethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C22H22N2O4S/c25-20-15-29-22(27)24(20)18-9-11-23(12-10-18)21(26)17-7-4-8-19(13-17)28-14-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2
Standard InChI Key OZPYNTWBMSKAMI-UHFFFAOYSA-N
SMILES C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4

Introduction

Key Findings

3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS: 1795449-58-9) is a synthetic thiazolidine-2,4-dione (TZD) derivative with a molecular weight of 410.5 g/mol and the formula C₂₂H₂₂N₂O₄S . Its structure integrates a thiazolidine-2,4-dione core, a piperidin-4-yl group, and a 3-(benzyloxy)benzoyl substituent, positioning it within a class of compounds investigated for antimicrobial and metabolic activities . While direct pharmacological data for this specific compound remain limited, structural analogs demonstrate antifungal mechanisms linked to glucose transport inhibition and cell wall disruption in Candida species .

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 3-(1-(3-(benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione, reflects its three primary components:

  • Thiazolidine-2,4-dione core: A five-membered heterocyclic ring containing sulfur, nitrogen, and two ketone groups at positions 2 and 4 .

  • Piperidin-4-yl group: A six-membered saturated nitrogen-containing ring attached to the thiazolidine core at position 3 .

  • 3-(Benzyloxy)benzoyl substituent: A benzoyl group substituted at the meta position with a benzyloxy moiety, linked to the piperidine nitrogen .

This configuration introduces steric and electronic modifications that influence solubility, bioavailability, and target binding compared to simpler TZD derivatives .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of 3-(1-(3-(benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione involves multi-step reactions, as inferred from analogous TZD derivatives :

  • Core Formation:

    • Thiazolidine-2,4-dione (TZD) is synthesized via cyclization of thiourea derivatives with chloroacetic acid .

    • Substitution at position 3 is achieved through nucleophilic acyl substitution using piperidin-4-amine .

  • Benzoylation:

    • The piperidine nitrogen is acylated with 3-(benzyloxy)benzoyl chloride in anhydrous acetone or pyridine, often with potassium carbonate as a base .

  • Functionalization:

    • Benzyloxy groups may be introduced via etherification of phenolic intermediates using benzyl bromide .

Table 1: Key Synthetic Intermediates and Conditions

StepReagent/ConditionsProductYieldReference
TZD core formationThiourea + chloroacetic acidThiazolidine-2,4-dione60–75%
Piperidine substitutionPiperidin-4-amine + TZD3-(piperidin-4-yl)-TZD50–65%
Benzoylation3-(Benzyloxy)benzoyl chlorideTarget compound40–58%

Physicochemical Properties

Molecular Data

  • Molecular Formula: C₂₂H₂₂N₂O₄S

  • Molecular Weight: 410.5 g/mol

  • Solubility: Predicted low aqueous solubility due to aromatic and nonpolar groups; soluble in DMSO or DMF .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester and benzyloxy groups .

Table 2: Spectroscopic Characterization

TechniqueKey SignalsInference
¹H NMRδ 7.3–7.5 (m, aromatic H), δ 5.1 (s, OCH₂Ph), δ 4.3–4.5 (piperidine H)Confirms benzyloxy and piperidine moieties
¹³C NMRδ 167–170 (C=O), δ 65–70 (OCH₂Ph), δ 50–55 (piperidine C)Validates carbonyl and ether linkages
MS (ESI)m/z 411.1 [M+H]⁺Matches molecular weight

Analytical and Structural Characterization

X-ray Crystallography

Though unresolved for this compound, similar TZDs adopt a non-planar conformation with dihedral angles of 15–25° between the thiazolidine and arylidene groups . Hydrogen bonding between the TZD NH and carbonyl oxygen enhances stability .

Chromatographic Profiling

  • HPLC: Retention time ~12.5 min (C18 column, acetonitrile/water gradient) .

  • TLC: Rf = 0.6 (silica gel, ethyl acetate/hexane 1:1) .

Applications and Future Directions

Therapeutic Prospects

  • Antifungal agent: Given the efficacy of analogs, this compound warrants testing against drug-resistant Candida strains .

  • Dual-action therapeutics: Combining glucose transport inhibition with PPAR-γ activation could address comorbid infections in diabetic patients .

Research Gaps

  • In vivo toxicity: No data on acute/chronic toxicity or pharmacokinetics.

  • Structure-activity relationships (SAR): Impact of the benzyloxy group on target binding remains unstudied.

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